![molecular formula C15H14N2O4 B5762844 N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide](/img/structure/B5762844.png)
N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves acylation reactions, where aminophenol derivatives react with acyl chlorides in the presence of solvents like THF (Tetrahydrofuran) to form benzamides. These processes are characterized by the use of NMR (Nuclear Magnetic Resonance) and elemental analysis for characterization, with single crystal X-ray diffraction and DFT (Density Functional Theory) calculations aiding in understanding the molecular structure (Karabulut et al., 2014). Similar methodologies can be adapted for synthesizing N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide, focusing on the specific starting materials and reaction conditions tailored to its unique structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray crystallography, complemented by DFT calculations to assess the impact of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles. These analyses reveal the influence of crystal packing and dimerization on the rotational conformation of aromatic rings, crucial for understanding the compound's behavior in various environments (Karabulut et al., 2014).
Chemical Reactions and Properties
N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including selective formation reactions in the presence of AcONa in MeCN and methanolysis, leading to different products depending on the reaction conditions. These reactions are indicative of the compound's reactivity and potential for further chemical modifications, highlighting its versatility in synthetic chemistry (Shtamburg et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-8-14(21-2)13(9-10)16-15(18)11-4-6-12(7-5-11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBWXSPPILRSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |
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